molecular formula C12H11ClO3 B1611746 2-(2-Chlorophenyl)hydroquinone hydrate CAS No. 305808-20-2

2-(2-Chlorophenyl)hydroquinone hydrate

Cat. No. B1611746
M. Wt: 238.66 g/mol
InChI Key: HAFPEIIHHPUZIA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)hydroquinone hydrate is a brown powder1. It has a molecular weight of 220.65 (anhydrous basis) and a molecular formula of ClC6H4C6H3(OH)2·xH2O12.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-(2-Chlorophenyl)hydroquinone hydrate.



Molecular Structure Analysis

The linear formula of 2-(2-Chlorophenyl)hydroquinone hydrate is ClC6H4C6H3(OH)2·xH2O2. This indicates that the compound consists of two benzene rings, one of which is substituted with a chlorine atom and the other with two hydroxyl groups. The compound also includes a variable amount of water molecules.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-(2-Chlorophenyl)hydroquinone hydrate.



Physical And Chemical Properties Analysis

2-(2-Chlorophenyl)hydroquinone hydrate is a solid with a melting point of 96-98°C2.


Scientific Research Applications

Photochemical Behavior in Aqueous Solution

Environmental Impact and Pollutant Detection

  • Derivatives of hydroquinone, like 2-chloro-N′-[1-(2,5-dihydroxyphenyl) methylidene]aniline (2-CDMA), are used in electrochemical sensors for detecting major water pollutants such as hydrazine and 4-chlorophenol (Tahernejad-Javazmi et al., 2018).

Photocatalytic Degradation

  • Photocatalytic degradation studies of chlorophenols reveal the formation of chlorohydroquinone and other compounds, providing insight into the degradation pathways of related chlorinated hydroquinones (D'Oliveira, Al-Sayyed, & Pichat, 1990).

Sonolysis in Aqueous Solutions

  • Sonolysis (degradation by ultrasound) of chlorophenol compounds results in intermediates like hydroquinone, demonstrating another pathway of transformation for similar chlorinated hydroquinones (Jiang, Pétrier, & Waite, 2006).

Reaction Paths in Photocatalysis

  • The degradation intermediates of chlorophenols under photocatalytic conditions include hydroxy-hydroquinone, highlighting the reaction paths and efficiency of photocatalytic degradation (Bertelli & Selli, 2006).

Environmental Ice Photochemistry

  • In cold ecosystems, photolysis of chlorophenols can lead to the formation of chlorobiphenyldiols, providing insight into the environmental fate of similar compounds (Klánová et al., 2003).

Electrocatalytic O2 Reduction

  • Studies on electrocatalytic O2 reduction involving molecular cobalt complexes and hydroquinone as a cocatalyst can be relevant for understanding the redox behavior of chlorinated hydroquinones (Anson & Stahl, 2017).

Degradation by High Voltage Discharge

  • Degradation of chlorophenols through high voltage discharge results in various intermediates, providing insights into the decomposition pathways of chlorinated hydroquinones in water treatment processes (Bian et al., 2011).

Safety And Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)4. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection, face protection, and protective gloves4.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of research or applications for 2-(2-Chlorophenyl)hydroquinone hydrate.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult original sources or experts in the field for more detailed and precise information.


properties

IUPAC Name

2-(2-chlorophenyl)benzene-1,4-diol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2.H2O/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15;/h1-7,14-15H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFPEIIHHPUZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583471
Record name 2'-Chloro[1,1'-biphenyl]-2,5-diol--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)hydroquinone hydrate

CAS RN

305808-20-2
Record name [1,1′-Biphenyl]-2,5-diol, 2′-chloro-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305808-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro[1,1'-biphenyl]-2,5-diol--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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